Hydroxydione vs. Thiopental: 2–3× Higher Therapeutic Index Across Three Species
Hydroxydione demonstrates a significantly wider safety margin compared to the ultra-short acting thiobarbiturate thiopental sodium. The therapeutic index (LD50/ED50) of hydroxydione is 2–3 times greater, as measured by intravenous injection in three mammalian species [1]. This quantitative safety advantage was a key driver for its original clinical development.
| Evidence Dimension | Therapeutic index (LD50/ED50) |
|---|---|
| Target Compound Data | Mice: 11.6; Rats: 7.8; Rabbits: 6.3 |
| Comparator Or Baseline | Thiopental sodium (quantitative data not specified in abstract; stated as 'considerably greater' and '2–3 times greater') |
| Quantified Difference | Hydroxydione therapeutic index is 2–3 times greater than thiopental |
| Conditions | Intravenous injection in mice, rats, and rabbits |
Why This Matters
A higher therapeutic index indicates a greater margin between effective and toxic doses, reducing the risk of lethal overdose in preclinical anesthesia models and supporting safer experimental protocols.
- [1] P'An, S. Y., Gardocki, J. F., Hutcheon, D. E., Rudel, H., Kodet, M. J., & Laubach, G. D. (1955). General anesthetic and other pharmacological properties of a soluble steroid, 21-hydroxypregnanedione sodium succinate. Journal of Pharmacology and Experimental Therapeutics, 115(4), 432-441. PMID: 13272197. View Source
